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Introduction
N-Benzylcyclohexylamine hydrochloride is an analytical reference standard classified as an

arylcyclohexylamine. It has been identified as a cutting agent in illicit drug samples, particularly

in 3,4-MDMA[1]. Its detection and characterization are therefore of significant interest in

forensic chemistry and toxicology. Mass spectrometry, coupled with chromatographic

techniques such as Gas Chromatography (GC-MS) and Liquid Chromatography (LC-MS/MS),

serves as a primary analytical tool for the unambiguous identification and quantification of N-

Benzylcyclohexylamine in seized drug materials and related matrices.

These application notes provide a comprehensive overview of the mass spectrometric analysis

of N-Benzylcyclohexylamine, including its fragmentation patterns and detailed protocols for its

detection.

Chemical Properties
A summary of the key chemical properties of N-Benzylcyclohexylamine hydrochloride is

presented in the table below.
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Property Value

Formal Name
N-cyclohexyl-benzenemethanamine,

monohydrochloride[1]

CAS Number 16350-96-2[1]

Molecular Formula C13H19N • HCl[1]

Formula Weight 225.8 g/mol [1]

Purity ≥98%[1]

Formulation A neat solid[1]

Solubility
Soluble in Acetonitrile, Chloroform, and

Methanol[1]

Mass Spectrometry Analysis
The mass spectrometric analysis of N-Benzylcyclohexylamine typically involves electron

ionization (EI) in GC-MS, which provides characteristic fragmentation patterns aiding in its

structural elucidation.

Fragmentation Pattern
The electron ionization mass spectrum of N-Benzylcyclohexylamine is characterized by several

key fragments. The fragmentation of secondary amines like N-Benzylcyclohexylamine is often

dominated by alpha-cleavage adjacent to the nitrogen atom[2][3]. For N-

Benzylcyclohexylamine, the most prominent fragmentation pathways are expected to be the

cleavage of the C-C bond on the cyclohexyl ring adjacent to the nitrogen and the cleavage of

the benzylic C-N bond.

Key Predicted Fragment Ions:
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m/z
Proposed Fragment
Structure

Fragmentation Pathway

189 [C13H19N]+• Molecular Ion (M+)

91 [C7H7]+
Tropylium ion (from cleavage

of the C-N bond)

98 [C6H12N]+
From cleavage of the benzyl-

nitrogen bond

83 [C6H11]+
Cyclohexyl cation (from

cleavage of the C-N bond)

This table is based on general fragmentation principles of secondary amines and

benzylamines. Actual spectra should be consulted for confirmation.

Experimental Protocols
The following are generalized protocols for the analysis of N-Benzylcyclohexylamine in forensic

samples using GC-MS and LC-MS/MS. These should be optimized based on the specific

instrumentation and sample matrix.

Protocol 1: GC-MS Analysis of N-Benzylcyclohexylamine
in Seized Powders
This protocol is designed for the qualitative identification of N-Benzylcyclohexylamine in solid

drug samples.

1. Sample Preparation:

Accurately weigh approximately 1 mg of the homogenized powder sample.

Dissolve the sample in 1 mL of a suitable solvent such as methanol or chloroform[1].

Vortex the sample for 30 seconds to ensure complete dissolution.

If necessary, centrifuge the sample to pellet any insoluble materials.
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Transfer the supernatant to a GC-MS vial for analysis.

2. GC-MS Instrumentation and Conditions:

Parameter Recommended Setting

GC System Agilent 7890B or equivalent[4]

MS System Agilent 5977A MSD or equivalent[4]

Column
HP-5ms (30m x 0.25mm, 0.25µm) or

equivalent[4]

Injection Volume 1 µL

Inlet Temperature 250 °C

Injection Mode Splitless

Oven Program
Initial 60°C for 3 min, ramp at 25°C/min to

250°C, hold for 10.5 min[4]

Carrier Gas Helium at a constant flow of 1 mL/min

MS Source Temp 230 °C[5]

MS Quad Temp 150 °C[5]

Ionization Mode Electron Ionization (EI) at 70 eV[5]

Mass Range 40-500 amu[6]

Scan Mode Full Scan

3. Data Analysis:

The obtained mass spectrum of the analyte should be compared with a reference spectrum

of N-Benzylcyclohexylamine from a spectral library (e.g., NIST, Wiley).

The retention time of the analyte should match that of a certified reference standard

analyzed under the same conditions.
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Protocol 2: LC-MS/MS Analysis for Quantitative
Determination
This protocol provides a framework for the quantitative analysis of N-Benzylcyclohexylamine,

which is particularly useful for determining its concentration in a complex mixture.

1. Sample Preparation:

Prepare a stock solution of N-Benzylcyclohexylamine hydrochloride in methanol at a

concentration of 1 mg/mL.

Create a series of calibration standards by serial dilution of the stock solution in the

appropriate matrix (e.g., blank powder extract, synthetic urine).

For seized drug samples, dissolve a known weight of the sample in a known volume of

solvent (e.g., 1 mg in 10 mL of 50:50 methanol:water).

For biological matrices, a sample extraction step such as solid-phase extraction (SPE) or

liquid-liquid extraction (LLE) may be necessary to remove interferences[7].

Add an appropriate internal standard to all samples and calibration standards.

2. LC-MS/MS Instrumentation and Conditions:
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Parameter Recommended Setting

LC System Shimadzu LC-30AD or equivalent[8]

MS System SCIEX QTRAP 6500+ or equivalent[8]

Column
Kinetex 2.6 µm Biphenyl (100 x 2.1 mm) or

equivalent[8]

Mobile Phase A
5 mM Ammonium Formate + 0.1% Formic Acid

in Water[8]

Mobile Phase B
5 mM Ammonium Formate + 0.1% Formic Acid

in Methanol/Acetonitrile (50:50, v/v)[8]

Gradient
Time (min) %B: 0.00 (30), 3.00 (50), 5.00 (100),

7.00 (100), 7.10 (10), 9.5 (10)[8]

Flow Rate 0.4 mL/min[8]

Injection Volume 2 µL[8]

Column Temperature 40 °C[8]

Ion Source Electrospray Ionization (ESI), Positive Mode

Ion Source Temp 450 °C[8]

Acquisition Mode Multiple Reaction Monitoring (MRM)

3. MRM Transitions:

Specific MRM transitions for N-Benzylcyclohexylamine need to be determined by infusing a

standard solution into the mass spectrometer. A precursor ion corresponding to the

protonated molecule [M+H]+ (m/z 190.2) would be selected, and characteristic product ions

would be monitored.

4. Data Analysis:

Quantification is achieved by constructing a calibration curve from the peak area ratios of the

analyte to the internal standard versus the concentration of the calibration standards.
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The method should be validated according to relevant guidelines, assessing parameters

such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and

precision[9].

Quantitative Data
Specific quantitative data for N-Benzylcyclohexylamine hydrochloride is not widely available

in the literature. However, for related arylcyclohexylamines, typical analytical performance is

summarized below. It is expected that a validated method for N-Benzylcyclohexylamine would

achieve similar performance.

Parameter
Typical Value for
Arylcyclohexylamines

Reference

Limit of Detection (LOD) 0.4 - 4 ng/mL [7]

Limit of Quantification (LOQ) 2 - 5 ng/mL [7]
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Click to download full resolution via product page

Caption: Workflow for the identification of N-Benzylcyclohexylamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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